molecular formula C27H32N2 B10783302 Phenethyl 4-ANPP CAS No. 2712312-12-2

Phenethyl 4-ANPP

Cat. No. B10783302
CAS RN: 2712312-12-2
M. Wt: 384.6 g/mol
InChI Key: CLASASUPPQKQGB-UHFFFAOYSA-N
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Description

Phenethyl 4-Anilino-N-Phenethylpiperidine is a chemical compound that has recently gained attention due to its presence as a byproduct in the synthesis of fentanyl. It was first identified in a fentanyl powder sample seized in April 2019 and later in a biological sample in December 2019 . This compound is structurally similar to known opioids and is primarily used in research and forensic applications .

Preparation Methods

Phenethyl 4-Anilino-N-Phenethylpiperidine can be synthesized through several routes. One common method involves reacting N-phenethyl-4-piperidinone with aniline, followed by reduction to produce 4-anilinopiperidine. This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium . Another method involves the selective addition of the phenethyl group to 4-anilinopiperidine .

Chemical Reactions Analysis

Phenethyl 4-Anilino-N-Phenethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenethyl 4-Anilino-N-Phenethylpiperidine involves its interaction with the µ-opioid receptor. its opioid activity is negligible compared to fentanyl. Using a cell-based µ-opioid receptor recruitment assay, it was found that the extent of receptor activation caused by Phenethyl 4-Anilino-N-Phenethylpiperidine is significantly lower than that of fentanyl .

Comparison with Similar Compounds

Phenethyl 4-Anilino-N-Phenethylpiperidine is similar to other compounds such as:

What sets Phenethyl 4-Anilino-N-Phenethylpiperidine apart is its unique presence as a byproduct in certain fentanyl synthesis routes, suggesting a shift in synthesis methods to circumvent restrictions on previously used precursors .

properties

CAS RN

2712312-12-2

Molecular Formula

C27H32N2

Molecular Weight

384.6 g/mol

IUPAC Name

N-phenyl-N,1-bis(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C27H32N2/c1-4-10-24(11-5-1)16-20-28-21-18-27(19-22-28)29(26-14-8-3-9-15-26)23-17-25-12-6-2-7-13-25/h1-15,27H,16-23H2

InChI Key

CLASASUPPQKQGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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